4-Benzoyl-D,L-phenylalanine hydrochloride
Overview
Description
4-Benzoyl-D,L-phenylalanine hydrochloride is a synthetic amino acid derivative with the chemical formula C16H16ClNO3. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its photoreactive properties, making it valuable in various scientific applications.
Mechanism of Action
Target of Action
4-Benzoyl-D,L-phenylalanine hydrochloride is a photoreactive amino acid . It can easily be incorporated into a peptide by solid-phase synthesis . The primary targets of this compound are the peptides that it is incorporated into during synthesis .
Mode of Action
The compound interacts with its targets (peptides) through a process known as photolabeling . In this process, the compound is incorporated into the peptide and, upon exposure to light, it forms a covalent bond with the peptide . This allows the compound to be permanently attached to the peptide, altering its properties .
Biochemical Pathways
Given its role as a photoreactive amino acid, it is likely involved in pathways related to peptide synthesis and modification .
Pharmacokinetics
As a biochemical used in proteomics research , it is likely that these properties would be highly dependent on the specific experimental conditions and the peptides into which the compound is incorporated.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the peptides it is incorporated into and the experimental conditions. By forming a covalent bond with the peptide, the compound can alter the peptide’s properties, potentially affecting its function .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions under which the peptide synthesis and photolabeling processes are carried out, such as the presence of light and the specific chemical environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-D,L-phenylalanine hydrochloride typically involves the benzoylation of D,L-phenylalanine. The reaction is carried out under controlled conditions to ensure the selective introduction of the benzoyl group at the para position of the phenyl ring. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the purification of intermediates and final product through crystallization and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Benzoyl-D,L-phenylalanine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
4-Benzoyl-D,L-phenylalanine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Benzoyl-L-phenylalanine: Similar in structure but differs in stereochemistry, being the L-isomer.
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride: Another benzoyl derivative used in protease assays.
Uniqueness: 4-Benzoyl-D,L-phenylalanine hydrochloride is unique due to its D,L-configuration, allowing it to interact with a broader range of biological targets compared to its L-isomer counterpart. Its photoreactive properties also make it particularly valuable in crosslinking studies .
Properties
IUPAC Name |
2-amino-3-(4-benzoylphenyl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3.ClH/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12;/h1-9,14H,10,17H2,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJIYFOSPMCXHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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